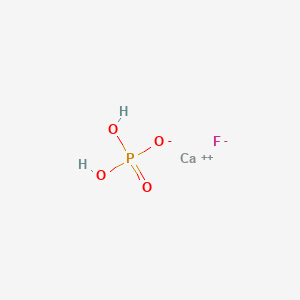
Calcium dihydrogen phosphate fluoride (1/1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium dihydrogen phosphate fluoride (1/1/1) is an inorganic compound that combines calcium, phosphate, and fluoride ions. This compound is of significant interest due to its unique properties and potential applications in various fields, including agriculture, medicine, and industry. It is known for its role in enhancing the bioavailability of calcium and phosphate, which are essential nutrients for bone health and other biological functions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Calcium dihydrogen phosphate fluoride can be synthesized through a reaction between calcium phosphate and hydrofluoric acid. The reaction typically occurs under controlled conditions to ensure the proper formation of the compound. The general reaction is as follows: [ \text{Ca}_3(\text{PO}_4)_2 + 6\text{HF} \rightarrow 3\text{Ca(H}_2\text{PO}_4\text{)}_2 + 2\text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of calcium dihydrogen phosphate fluoride often involves the use of phosphogypsum, a byproduct of the phosphate fertilizer industry. The phosphogypsum is treated with hydrofluoric acid to produce calcium fluoride and phosphoric acid, which are then combined to form calcium dihydrogen phosphate fluoride .
Análisis De Reacciones Químicas
Types of Reactions
Calcium dihydrogen phosphate fluoride undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions, although these are less common.
Substitution: The fluoride ion can be substituted by other halides or nucleophiles under specific conditions.
Hydrolysis: It can hydrolyze in the presence of water to form calcium phosphate and hydrofluoric acid.
Common Reagents and Conditions
Common reagents used in reactions with calcium dihydrogen phosphate fluoride include acids (such as hydrochloric acid and sulfuric acid), bases (such as sodium hydroxide), and other fluoride sources. Reactions typically occur under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products
The major products formed from reactions involving calcium dihydrogen phosphate fluoride include calcium phosphate, hydrofluoric acid, and various substituted phosphate compounds.
Aplicaciones Científicas De Investigación
Calcium dihydrogen phosphate fluoride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical syntheses and as a source of fluoride ions.
Biology: It plays a role in studies related to bone health and mineralization due to its calcium and phosphate content.
Industry: It is used in the production of fertilizers, where it provides essential nutrients for plant growth.
Mecanismo De Acción
The mechanism of action of calcium dihydrogen phosphate fluoride involves the release of calcium, phosphate, and fluoride ions. These ions interact with biological systems in various ways:
Calcium and Phosphate: These ions are crucial for bone mineralization and maintaining bone density. They are absorbed into the bloodstream and deposited in bone tissue.
Comparación Con Compuestos Similares
Similar Compounds
Calcium Phosphate: Similar in providing calcium and phosphate but lacks fluoride.
Calcium Fluoride: Provides fluoride but lacks phosphate.
Monocalcium Phosphate: Contains calcium and phosphate but no fluoride.
Uniqueness
Calcium dihydrogen phosphate fluoride is unique due to its combination of calcium, phosphate, and fluoride ions, making it particularly useful in applications requiring all three components. This combination enhances its effectiveness in dental and bone health applications compared to compounds containing only one or two of these ions .
Propiedades
Número CAS |
11125-98-7 |
|---|---|
Fórmula molecular |
CaFH2O4P |
Peso molecular |
156.06 g/mol |
Nombre IUPAC |
calcium;dihydrogen phosphate;fluoride |
InChI |
InChI=1S/Ca.FH.H3O4P/c;;1-5(2,3)4/h;1H;(H3,1,2,3,4)/q+2;;/p-2 |
Clave InChI |
MFLAROGHONQVRM-UHFFFAOYSA-L |
SMILES canónico |
OP(=O)(O)[O-].[F-].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Benzyl-2-[(2,6-dichlorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14738027.png)
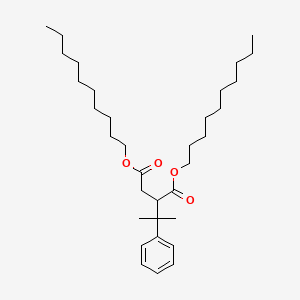
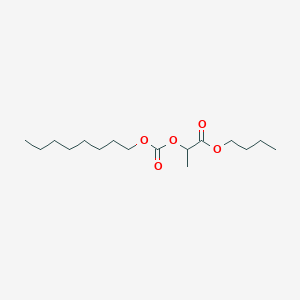
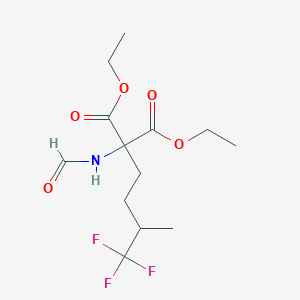
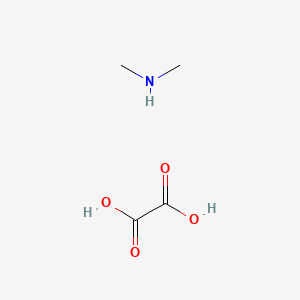
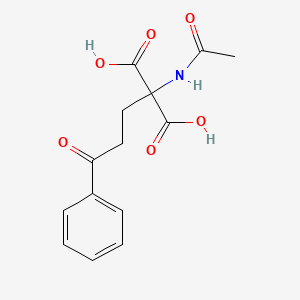
![4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid;piperazine](/img/structure/B14738071.png)
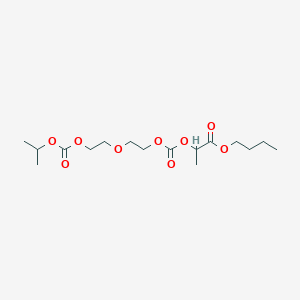
![Methyl 2-[(e)-(2-amino-1-cyano-2-oxoethyl)diazenyl]benzoate](/img/structure/B14738087.png)
![Ethyl 4-(2-chlorophenyl)-2-methyl-1-{2-[(3-methylbutan-2-yl)amino]-2-oxoethyl}-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B14738092.png)

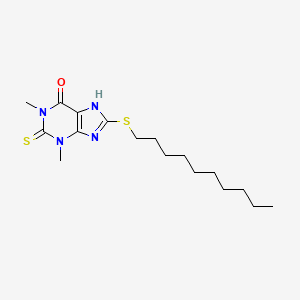

![[16-(Aziridin-1-ylmethyl)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14738120.png)
